molecular formula C14H10BrF3 B14772362 2-Bromo-4'-methyl-5-(trifluoromethyl)-1,1'-biphenyl

2-Bromo-4'-methyl-5-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14772362
M. Wt: 315.13 g/mol
InChI Key: AAXMFLKKEWKFSH-UHFFFAOYSA-N
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Description

2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with reduced functional groups, such as the conversion of bromine to hydrogen.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of biphenyl derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of biphenyl derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of probes and markers.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, affecting the overall reaction mechanism.

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-methyl-5-(trifluoromethyl)aniline
  • 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde

Comparison: 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. The presence of both bromine and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s unique combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C14H10BrF3

Molecular Weight

315.13 g/mol

IUPAC Name

1-bromo-2-(4-methylphenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10BrF3/c1-9-2-4-10(5-3-9)12-8-11(14(16,17)18)6-7-13(12)15/h2-8H,1H3

InChI Key

AAXMFLKKEWKFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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